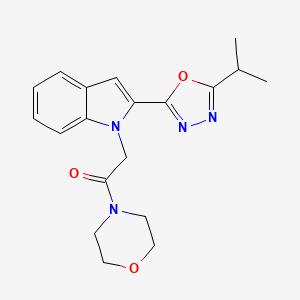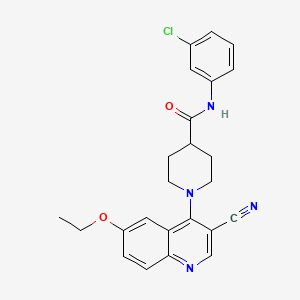
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidin-1-yl)butane-1,4-dione, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is used in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to first and second-generation EGFR inhibitors.
Aplicaciones Científicas De Investigación
Synthesis Techniques
In scientific research, the synthesis of complex organic molecules often involves intricate processes that can lead to various products, including compounds with potential pharmaceutical applications. A study highlights the use of N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride as an efficient dehydrating agent for in situ generation of ketenes from carboxylic acids. These ketenes undergo cycloaddition reactions to afford pyrimidinones, azetidones, and pyridones, demonstrating the versatility of synthesis methods in producing compounds with a variety of structural motifs (Singh, Mahajan, Prajapati, & Sandhu, 1991).
Antimicrobial Screening
The exploration of novel chemotherapeutic agents is a significant area of research, with many studies focusing on the synthesis of compounds that exhibit antimicrobial properties. One such study involves the synthesis of azaimidoxy compounds , including derivatives that have been screened for their antimicrobial activities. This research suggests the potential for these compounds to be used as chemotherapeutic agents, highlighting the importance of synthetic chemistry in developing new treatments for bacterial and fungal infections (Jain, Nagda, & Talesara, 2006).
Tautomeric and Acid-Base Properties
Investigating the structural and chemical properties of compounds is essential for understanding their reactivity and potential applications. A study on azoderivatives of benzoylacetone revealed insights into their tautomeric and acid-base properties. The research employed various spectroscopic techniques and potentiometry, contributing to a deeper understanding of the chemical behavior of these compounds in different environments (Mahmudov, Rahimov, Babanly, Hasanov, Pashaev, Gasanov, Kopylovich, & Pombeiro, 2011).
Coordination Chemistry
The study of coordination compounds involves examining how organic molecules interact with metal ions, which is crucial for the development of materials and catalysts. Research into rhenium(I) and (VII) complexes with cyclohex-1-enylolonium cation and bridging pyridyl derivatives provides valuable insights into the reactivity and potential applications of these complexes in materials science and catalysis (Habarurema, Gerber, Mukabagorora, Hosten, Ndayambaje, & Betz, 2019).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-(3-pyridin-3-yloxyazetidin-1-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-5-3-13(4-6-14)17(22)7-8-18(23)21-11-16(12-21)24-15-2-1-9-20-10-15/h1-6,9-10,16H,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRIELNUPKLJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(=O)C2=CC=C(C=C2)Cl)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2955297.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-phenylalanyl-L-leucyl-, phenylmethyl ester](/img/structure/B2955298.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2955299.png)
![N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2955302.png)
![3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2955304.png)
![2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2955305.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2955307.png)
![2-(2-chloro-4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2955309.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2955312.png)
![6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2955316.png)

![6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2955318.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2955319.png)